molecular formula C16H16ClN3O3 B7746786 N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide

N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide

Cat. No.: B7746786
M. Wt: 333.77 g/mol
InChI Key: BJQYKJAYIROVOM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated methylphenyl group and a hydrazinyl-oxoethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride.

    Introduction of the Hydrazinyl Group: The next step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to introduce the hydrazinyl group, forming 4-hydrazinylbenzamide.

    Attachment of the Chlorinated Methylphenyl Group: Finally, the 3-chloro-2-methylphenyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction of the benzamide core may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide: Lacks the hydrazinyl-oxoethoxy group.

    N-(3-chloro-2-methylphenyl)-4-(2-amino-2-oxoethoxy)benzamide: Contains an amino group instead of a hydrazinyl group.

    N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzoic acid: Contains a carboxylic acid group instead of a benzamide core.

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide is unique due to the presence of both a hydrazinyl-oxoethoxy group and a chlorinated methylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-hydrazinyl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-10-13(17)3-2-4-14(10)19-16(22)11-5-7-12(8-6-11)23-9-15(21)20-18/h2-8H,9,18H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQYKJAYIROVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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